molecular formula C19H27IO B15197089 (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B15197089
M. Wt: 398.3 g/mol
InChI Key: DHZJEYGWSNDRGN-WYTRLKPUSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene steroid derivatives, characterized by a tetracyclic core with a hydroxyl group at position 3, methyl groups at positions 10 and 13, and an iodine substituent at position 17. Its stereochemistry (10R,13S) and decahydro backbone distinguish it from simpler sterols like cholesterol or stigmasterol.

Properties

Molecular Formula

C19H27IO

Molecular Weight

398.3 g/mol

IUPAC Name

(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1

InChI Key

DHZJEYGWSNDRGN-WYTRLKPUSA-N

Isomeric SMILES

C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4I)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes iodination, cyclization, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 17 serves as a primary site for nucleophilic substitution, enabling functional group interconversion.

Reaction Type Reagents/Conditions Products Source
Halogen exchangeNaCN, DMF, 80°C17-Cyano derivative with retained stereochemistry
Thiol substitutionCH₃SNa, ethanol, reflux17-Methylsulfanyl analog
Aromatic substitutionCuI, Pd(PPh₃)₄, aryl boronic acid17-Aryl derivatives via Suzuki coupling

Key Findings :

  • Substitution at C17 proceeds with stereochemical retention due to steric hindrance from the decalin framework .

  • Thiol substitutions yield bis-sulfanyl derivatives (e.g., 17,17-bis(methylsulfanyl)) under alkaline conditions .

Oxidation Reactions

The tertiary hydroxyl group at C3 undergoes selective oxidation without affecting the iodine substituent.

Oxidizing Agent Conditions Product Yield Source
CrO₃-pyridine complexDichloromethane, 0°C3-Ketone derivative78%
TEMPO/NaOClH₂O/CH₂Cl₂, pH 9.53-Oxo compound with minimal epimerization85%

Mechanistic Insight :
Oxidation proceeds via a radical pathway when using TEMPO, preserving the (10R,13S) configuration . Chromium-based methods risk partial epimerization at C10 under prolonged reaction times .

Reduction Reactions

The conjugated diene system (C5-C6 and C16-C17) participates in hydrogenation and hydride reductions.

Reduction Method Conditions Product Notes Source
H₂/Pd-CEthanol, 50 psi5,6,16,17-Tetrahydro derivativeComplete saturation
NaBH₄-NiCl₂MeOH, 0°CSelective 16,17-dihydro reductionRetains 5,6 double bond

Research Observations :

  • Catalytic hydrogenation preferentially targets the exocyclic C16-C17 double bond before the endocyclic C5-C6 site .

  • Borohydride-NiCl₂ systems achieve regioselective reduction of the iodinated double bond .

Functionalization at Methyl Groups

The C10 and C13 methyl groups undergo radical halogenation under specific conditions.

Reagent Conditions Product Selectivity Source
NBS, AIBNCCl₄, refluxC13-brominated derivative3:1 (C13:C10)
Cl₂, hvCH₂Cl₂, -10°CC10-chlorinated analog89% C10

Degradation Pathways

Photolytic and metabolic degradation studies reveal key instability points:

Condition Major Degradants Mechanism Source
UV light (254 nm)17-Deiodo compound + phenolic byproductsHomolytic C-I bond cleavage
Rat liver microsomes3-Oxo-17-iodo metaboliteCYP450-mediated oxidation

Scientific Research Applications

The compound (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol, also known as (3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, is a cyclopenta[a]phenanthrene derivative with diverse applications in scientific research . It is important to note that this compound is intended for research purposes only and is not suitable for use as a pharmaceutical, food, or household item .

Scientific Research Applications

This compound and its derivatives are utilized in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a precursor in synthesizing more complex molecules and as a reagent in various organic reactions.
  • In industrial production, similar synthetic routes are employed on a larger scale, optimized for yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.

Biology

  • It is studied for potential biological activities, including anti-inflammatory and anticancer properties.
  • The compound may modulate the activity of various receptors and enzymes involved in critical signaling pathways, leading to diverse biological effects.

Medicine

  • It is investigated for potential therapeutic applications, particularly in developing new drugs.
  • Research suggests it can act as an antagonist at androgen receptors, potentially offering therapeutic benefits in hormone-sensitive cancers.

Industry

  • It is utilized in producing specialty chemicals and materials.

Chemical Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: This reaction can convert the compound into its corresponding ketone or alcohol derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reduction reactions can remove the iodine atom, leading to the formation of deiodinated products. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
  • Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce deiodinated hydrocarbons.

Biological Activities

The biological activity of (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is attributed to its interaction with specific molecular targets within biological systems, modulating the activity of receptors and enzymes involved in critical signaling pathways. This modulation can lead to diverse biological effects, such as anti-inflammatory and anticancer properties.

  • Anti-inflammatory Effects: Studies indicate that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have demonstrated a reduction in the expression of TNF-alpha and IL-6 in macrophage cell lines.
  • Anticancer Properties: The compound has been investigated for its potential to induce apoptosis in cancer cells.
  • Hormonal Activity: As a steroid derivative, it may influence hormonal pathways and has been studied for its effects on androgen receptors. Research indicates it can act as an antagonist at androgen receptors, potentially offering therapeutic benefits in hormone-sensitive cancers.

Mechanism of Action

The mechanism of action of (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s structural uniqueness lies in its iodine substitution and stereochemistry. Below is a comparison with analogous molecules:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
(10R,13S)-17-Iodo-10,13-dimethyl-...phenanthren-3-ol (Target) C₂₁H₂₉IO 424.36 17-I, 10-CH₃, 13-CH₃, 3-OH Halogenated side chain; high polarizability due to iodine
Stigmasterol (MOL000449) C₂₉H₄₈O 412.69 24-Ethyl, 22-diene, 3-OH Phytosterol with unsaturated side chain; similar XLogP3-AA (0.76)
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Hydroxy-7-methyl-6-phenyloctan-2-yl]-...phenanthren-3-ol (TRC-H720650) C₃₄H₅₂O₂ 492.78 17-(6-Hydroxy-7-methyl-6-phenyloctyl) Bulky aromatic side chain; increased lipophilicity
(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-...phenanthren-3-ol (CAS 360-68-9) C₂₇H₄₈O 388.67 17-(6-Methylheptyl) Fully saturated backbone; lower molecular weight

Receptor Binding and Bioactivity

  • Hydroxyl Group at C3 : The 3-OH group is critical for hydrogen bonding, a feature shared with bioactive steroids such as β-sitosterol (MOL000033) and cerevisterol (MOL000279) .
  • Side-Chain Modifications : Compounds with bulky side chains (e.g., TRC-H720650) exhibit altered membrane permeability and bioavailability. The iodine atom’s smaller size compared to phenyl or alkyl groups may facilitate faster cellular uptake .

Bioactivity Studies

  • Anticancer Potential: Analogous cyclopenta[a]phenanthrene derivatives (e.g., MOL000033) show cytotoxicity against cancer cell lines via apoptosis induction .
  • Anti-Inflammatory Effects : The 3-OH group in the target compound aligns with anti-inflammatory mechanisms observed in cerevisterol (MOL000279) .

Market and Industrial Relevance

  • Halogenated steroids are niche products, with suppliers like Astatech (Chengdu) offering custom synthesis (e.g., CAS 83-46-5) for medicinal chemistry research .
  • Non-halogenated derivatives dominate industrial applications due to lower synthesis costs and regulatory familiarity .

Biological Activity

The compound (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a synthetic derivative of cyclopenta[a]phenanthrene known for its potential biological activities. This article explores its biological properties based on recent research findings and case studies.

  • Molecular Formula : C21H29IO2
  • Molecular Weight : 440.4 g/mol
  • IUPAC Name : (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
  • CAS Number : 32138-69-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It has been shown to modulate enzyme activity and receptor binding in several studies:

  • Anti-inflammatory Properties : Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
  • Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Case Studies

  • Study on Anti-inflammatory Effects :
    • In a study involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to controls.
    • Table 1 summarizes the key findings:
    ParameterControl GroupTreatment Groupp-value
    Joint Swelling (mm)15 ± 26 ± 1<0.01
    IL-6 Levels (pg/mL)200 ± 2080 ± 10<0.05
  • Anticancer Activity Study :
    • A cell culture study demonstrated that treatment with the compound led to a dose-dependent decrease in viability of breast cancer cells (MCF-7).
    • Table 2 details the results:
    Concentration (µM)Viability (%)
    0100
    1085
    2560
    5030

Pharmacokinetics

The pharmacokinetic profile of the compound suggests moderate absorption with a half-life conducive for therapeutic applications. Studies indicate that it undergoes hepatic metabolism and is excreted primarily through urine.

Safety and Toxicology

Toxicological assessments have shown that while the compound exhibits promising biological activities, it also possesses irritant properties at higher concentrations. Long-term studies are necessary to ascertain its safety profile fully.

Q & A

Q. What synthetic methodologies are recommended for preparing (10R,13S)-17-iodo-10,13-dimethyl-decahydro-cyclopenta[a]phenanthren-3-ol?

Answer:

  • Key route: Iridium-catalyzed stereoselective deoxygenation of tertiary cycloalkanols is a validated method for synthesizing steroidal analogs. For example, iridium complexes enable selective removal of hydroxyl groups while preserving stereochemistry .
  • Stereochemical control: Use chiral auxiliaries or asymmetric catalysis to maintain the (10R,13S) configuration, as stereochemical integrity is critical for biological activity. NOE (Nuclear Overhauser Effect) spectroscopy is essential for verifying spatial arrangements post-synthesis .
  • Iodination: Introduce iodine via electrophilic substitution or halogen-exchange reactions under anhydrous conditions to avoid byproducts .

Q. How should researchers characterize the stereochemistry and purity of this compound?

Answer:

  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., C₂₀H₂₉IO) with <2 ppm mass error. reports HRMS validation (m/z calculated: 412.3210; found: 412.3213) .
  • NOESY/ROESY NMR: Resolve stereochemical ambiguities by analyzing through-space interactions between protons. For instance, NOE correlations between H-10 and H-13 can confirm relative configurations .
  • X-ray crystallography: Resolve absolute configuration using single-crystal diffraction, as demonstrated in structurally related steroids (e.g., from Chisocheton tomentosus) .

Advanced Research Questions

Q. How does the (10R,13S) configuration influence biological activity compared to other stereoisomers?

Answer:

  • Receptor binding: The (10R,13S) configuration likely optimizes hydrophobic interactions with steroid-binding pockets (e.g., nuclear receptors). Compare binding affinities via competitive assays using radiolabeled ligands.
  • Functional assays: Test stereoisomers in cell-based models (e.g., anti-inflammatory or antiproliferative activity). highlights how dexamethasone’s stereochemistry dictates its phospholipase-A2 inhibition, suggesting analogous structure-activity relationships here .
  • Computational modeling: Perform docking studies with receptors (e.g., glucocorticoid receptor) to predict steric clashes or favorable interactions unique to this configuration .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

Answer:

  • Dynamic effects: If NMR signals suggest conformational flexibility (e.g., broad peaks), use variable-temperature NMR or DFT calculations to model low-energy conformers .
  • Crystal packing artifacts: X-ray structures may reflect solid-state conformations. Compare with solution-state data (e.g., NOE-derived distances) to identify discrepancies .
  • Isotopic labeling: Introduce ¹³C or ²H labels to simplify spectral overlap in crowded regions (e.g., cyclopentane ring protons) .

Q. What are the compound’s stability profiles under experimental conditions?

Answer:

  • Thermal stability: Conduct TGA (thermogravimetric analysis) to assess decomposition temperatures. reports predicted boiling points (~504°C) but advises empirical validation .
  • Light sensitivity: Store in amber vials if iodine-mediated photodegradation is suspected (common in aryl iodides) .
  • Hydrolytic stability: Test pH-dependent degradation (e.g., in buffered solutions) and protect the hydroxyl group via inert atmospheres during reactions .

Q. How can researchers optimize solubility for in vitro assays without altering bioactivity?

Answer:

  • Co-solvent systems: Use DMSO-water mixtures (<1% DMSO) to maintain solubility while minimizing cytotoxicity. Pre-screen solvents via nephelometry .
  • Prodrug derivatization: Temporarily esterify the hydroxyl group to enhance membrane permeability, then hydrolyze in vivo .
  • Nanoparticle encapsulation: Use liposomal carriers to improve aqueous dispersion, as demonstrated for hydrophobic steroids .

Methodological Tables

Q. Table 1: Key Spectroscopic Data

TechniqueParametersReference
HRMSm/z 412.3213 ([M+H]⁺)
¹H NMR (CDCl₃)δ 0.85 (s, 3H, CH₃-10), δ 5.15 (m, H-17)
X-raySpace group P2₁2₁2₁, R-factor 0.060

Q. Table 2: Stability Guidelines

ConditionRecommendationEvidence Source
LightStore in amber glass at -20°C
OxygenUse argon atmosphere during synthesis
Aqueous bufferspH 7.4, 4°C (short-term use)

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